N-(furan-2-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of the furan ring using DMF and POCl3.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide groups but has an indole core instead of a chromene core.
2-(Furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: Contains both furan and pyridine rings but differs in the central heterocyclic structure.
Uniqueness
N-[(Furan-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with furan and pyridine rings, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H14N2O4 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-12-14-6-1-2-8-17(14)26-20(16)24)22(13-15-7-5-11-25-15)18-9-3-4-10-21-18/h1-12H,13H2 |
InChI Key |
IICZZHINERSVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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